

Spectroscopic Profile of 1-Bromo-5-chloropentane: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-5-chloropentane

Cat. No.: B104276

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1-Bromo-5-chloropentane** ($C_5H_{10}BrCl$), a valuable building block in organic synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties. This guide is intended to serve as a practical resource for researchers utilizing this compound in synthetic chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-Bromo-5-chloropentane**.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: $CDCl_3$, Reference: TMS (0 ppm)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Coupling Constant (J) (Hz)	Assignment
3.55	Triplet	2H	6.7	-CH ₂ -Cl
3.41	Triplet	2H	6.8	-CH ₂ -Br
1.90	Quintet	2H	7.0	-CH ₂ -CH ₂ Br
1.81	Quintet	2H	6.9	-CH ₂ -CH ₂ Cl
1.55	Sextet	2H	7.2	-CH ₂ -CH ₂ -CH ₂ -

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ) (ppm)	Assignment
44.8	-CH ₂ -Cl
33.5	-CH ₂ -Br
32.2	-CH ₂ -CH ₂ Br
30.2	-CH ₂ -CH ₂ Cl
24.8	-CH ₂ -CH ₂ -CH ₂ -

Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2958, 2870	Strong	C-H stretch (alkane)
1455	Medium	CH ₂ bend (scissoring)
1258	Medium	CH ₂ wag
728	Strong	C-Cl stretch
645	Strong	C-Br stretch

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
184/186/188	<1	[M] ⁺ (Molecular ion)
105/107	100	[C ₅ H ₁₀ Cl] ⁺
55	80	[C ₄ H ₇] ⁺
41	65	[C ₃ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Approximately 10-20 mg of **1-Bromo-5-chloropentane** was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- The solution was transferred into a 5 mm NMR tube.

2. ^1H NMR Acquisition:

- A 400 MHz NMR spectrometer was used.
- The sample was shimmed to optimize magnetic field homogeneity.
- A standard single-pulse experiment was performed with the following parameters:
 - Pulse width: 30°
 - Acquisition time: 4 seconds
 - Relaxation delay: 1 second
 - Number of scans: 16

3. ^{13}C NMR Acquisition:

- A 100 MHz (for ^{13}C) NMR spectrometer was used.
- A proton-decoupled pulse sequence was employed.
- Key parameters included:
 - Pulse width: 30°
 - Acquisition time: 1.5 seconds
 - Relaxation delay: 2 seconds
 - Number of scans: 1024

4. Data Processing:

- The raw Free Induction Decay (FID) data was Fourier transformed.
- Phase and baseline corrections were applied to the resulting spectra.

- Chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H NMR and the residual CDCl_3 signal at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy

1. Sample Preparation:

- A small drop of neat **1-Bromo-5-chloropentane** was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

2. Data Acquisition:

- The spectrum was recorded on a Fourier-Transform Infrared (FTIR) spectrometer.
- The spectrum was collected over the range of $4000\text{--}400\text{ cm}^{-1}$.
- A total of 32 scans were co-added at a resolution of 4 cm^{-1} .
- A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

1. Sample Introduction and Chromatography:

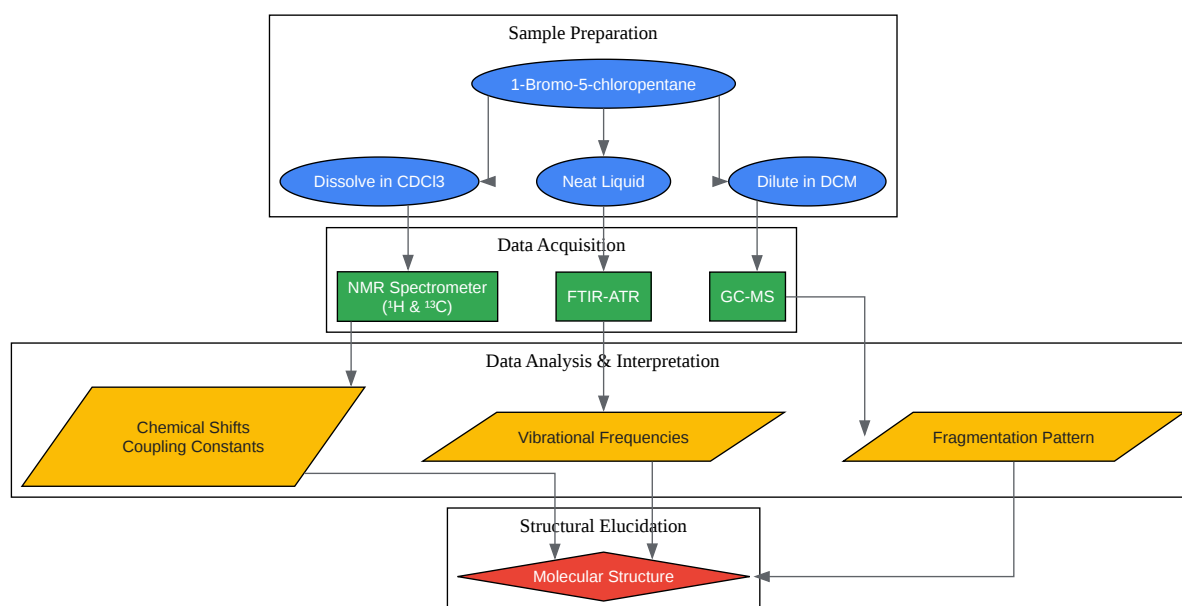
- A gas chromatograph (GC) coupled to a mass spectrometer (MS) was used.
- A $1\text{ }\mu\text{L}$ aliquot of a dilute solution of **1-Bromo-5-chloropentane** in dichloromethane was injected into the GC.
- The GC was equipped with a non-polar capillary column (e.g., DB-5ms, $30\text{ m} \times 0.25\text{ mm} \times 0.25\text{ }\mu\text{m}$).
- The oven temperature program was initiated at 50°C , held for 2 minutes, then ramped to 250°C at a rate of $10^\circ\text{C}/\text{min}$.

2. Mass Spectrometry Analysis:

- The mass spectrometer was operated in Electron Ionization (EI) mode with an ionization energy of 70 eV.
- The mass range scanned was m/z 35-300.
- The ion source temperature was maintained at 230°C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **1-Bromo-5-chloropentane**.



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Caption: Workflow for the spectroscopic analysis of **1-Bromo-5-chloropentane**.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-Bromo-5-chloropentane: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104276#spectroscopic-data-of-1-bromo-5-chloropentane]

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